Fmoc-iminodiacetic acid

Catalog No.
S1492970
CAS No.
112918-82-8
M.F
C19H17NO6
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-iminodiacetic acid

CAS Number

112918-82-8

Product Name

Fmoc-iminodiacetic acid

IUPAC Name

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)

InChI Key

LNHILYINDTUUMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O

Fmoc-iminodiacetic acid is a derivative of iminodiacetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇N₁O₆, with a molecular weight of 355.34 g/mol . The structure includes two carboxylic acid groups and an imino group, making it a versatile building block for various chemical applications.

  • N-Fmoc-IDA does not have a direct mechanism of action as it's a building block for creating other molecules.
  • In peptide synthesis, the Fmoc group in N-Fmoc-IDA acts as a temporary protecting group for the amine functionality of the amino acid. This allows for the creation of a specific peptide sequence by adding amino acids one by one in a controlled manner [].
  • Safety information on N-Fmoc-IDA is limited.
  • As with most research chemicals, it is advisable to handle N-Fmoc-IDA with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

N-Fmoc-iminodiacetic acid (N-Fmoc-IDA) is a valuable building block in the field of peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids, in a controlled and efficient manner. N-Fmoc-IDA finds application in various scientific research areas due to its unique properties.

Fmoc Protecting Group Strategy

The "Fmoc" portion of the molecule refers to a specific protecting group called Fluorenylmethoxycarbonyl. Protecting groups are temporary chemical modifications used during SPPS to control the reactivity of specific amino acid side chains. Fmoc is a photolabile protecting group, meaning it can be removed using ultraviolet (UV) light []. This characteristic allows for the controlled addition of amino acids during peptide chain assembly. N-Fmoc-IDA incorporates the Fmoc group at the N-terminus (amino group) of iminodiacetic acid, making it a valuable starting material for Fmoc-based SPPS.

Chelating Properties of Iminodiacetic Acid

The iminodiacetic acid moiety of the molecule possesses two carboxylic acid groups. These groups can bind to metal ions, forming stable complexes. This chelating property of N-Fmoc-IDA makes it useful for various applications, such as:

  • Purification of Histidine-tagged proteins: Researchers often engineer proteins with a polyhistidine (His-tag) sequence at the end. N-Fmoc-IDA can be immobilized on a solid support, such as beads, to create a chromatography column. The immobilized N-Fmoc-IDA can then capture His-tagged proteins via interaction with the metal ions bound to the chelating groups [].
, particularly in peptide synthesis. It can react with amino acids or peptides to form amide bonds. The ester bonds formed can be cleaved under basic conditions, allowing for the release of the peptide from solid-phase supports . Notably, these reactions often involve nucleophilic attacks by free amines on the ester bonds formed between Fmoc-iminodiacetic acid and other amino acids .

The synthesis of Fmoc-iminodiacetic acid typically involves the coupling of N-protected iminodiacetic acid with amino acid derivatives. Common methods include:

  • Solution Phase Synthesis: This method involves dissolving the reactants in a suitable solvent and allowing them to react under controlled conditions.
  • Solid Phase Synthesis: Fmoc-iminodiacetic acid can be attached to solid supports like polystyrene resins, facilitating the synthesis of peptides through sequential addition of amino acids .

The reaction conditions can vary significantly based on the desired outcome and the specific amino acids used.

Fmoc-iminodiacetic acid is primarily used in:

  • Peptide Synthesis: It serves as a versatile linker for solid-phase synthesis of peptides.
  • Drug Development: The compound's ability to form stable linkages makes it useful in designing therapeutic peptides that require precise structural configurations.
  • Bioconjugation: It can be utilized to attach biomolecules for various research applications .

Interaction studies involving Fmoc-iminodiacetic acid focus on its role as a linker in peptide synthesis. These studies often examine how variations in reaction conditions affect the efficiency and yield of peptide formation. For instance, pH levels can significantly influence the cleavage kinetics of ester bonds, impacting the release rates of synthesized peptides from solid-phase supports .

Several compounds share structural similarities with Fmoc-iminodiacetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Iminodiacetic AcidTwo carboxylic groupsLacks Fmoc protection; simpler structure
N-Boc-Iminodiacetic AcidSimilar core structure with Boc groupDifferent protecting group; less stability
N-Acetamido-Iminodiacetic AcidAcetamido group instead of FmocLess reactive due to acetamido protection

Fmoc-iminodiacetic acid stands out due to its enhanced stability and reactivity provided by the Fmoc protecting group, making it particularly suitable for complex peptide synthesis.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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